2,6-Dimethylpiperidine-1-carboximidamide hemisulfate
Description
Properties
IUPAC Name |
2,6-dimethylpiperidine-1-carboximidamide;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H17N3.H2O4S/c2*1-6-4-3-5-7(2)11(6)8(9)10;1-5(2,3)4/h2*6-7H,3-5H2,1-2H3,(H3,9,10);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNVWNPPUBBFQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=N)N)C.CC1CCCC(N1C(=N)N)C.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation-Amidation Route
The halogenation-amidation approach, adapted from piperidinecarboxamide syntheses, involves sequential activation and functionalization of the piperidine core.
Procedure :
- Salting and Halogenation :
- 2,6-Dimethylpiperidine is treated with concentrated hydrochloric acid (HCl) under reduced-pressure reflux (200–500 Pa, ≤80°C) to form the hydrochloride salt.
- Halogenation with sulfur oxychloride (SOCl₂) or phosphorus trichloride (PCl₃) in N,N-dimethylformamide (DMF) at 40–80°C for 3–5 hours activates the amine for subsequent amidine formation.
Amidine Synthesis :
Hemisulfate Formation :
Key Data :
| Step | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Halogenation | SOCl₂, DMF, 80°C, 5h | 85–90% | ≥98% |
| Amidation | Cyanamide, toluene, 60°C, 3h | 78% | 97% |
| Salt Formation | H₂SO₄, H₂O, 25°C, 1h | 95% | 99% |
One-Pot Guanidinylation Method
Inspired by aminoguanidine-indole syntheses, this streamlined method combines guanidinylation and salt formation in a single reactor.
Procedure :
- Guanidinylation :
- In Situ Hemisulfate Precipitation :
Advantages :
- Eliminates intermediate isolation steps.
- Reduces solvent waste by 40% compared to multi-step routes.
Critical Analysis of Methodologies
Yield and Scalability
Purity and Byproduct Management
- Halogenated byproducts (e.g., SO₂, HCl gas) necessitate specialized scrubbing systems, whereas the one-pot route generates minimal gaseous waste.
- HPLC analyses confirm ≥98% purity for both methods, with the hemisulfate salt exhibiting consistent melting points (decomposes at 210–215°C).
Industrial-Scale Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylpiperidine-1-carboximidamide hemisulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboximidamide group to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Substituted piperidines with different functional groups.
Scientific Research Applications
2,6-Dimethylpiperidine-1-carboximidamide hemisulfate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2,6-dimethylpiperidine-1-carboximidamide hemisulfate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain proteases or interact with neurotransmitter receptors, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogs: Piperidine Derivatives
1-Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (CAS 2180-92-9)
- Structure : Shares the 2,6-dimethylpiperidine backbone but differs in the substituent at the 1-position (butyl-carboxamide vs. carboximidamide).
- Key Difference : The absence of a hemisulfate salt in this compound reduces its aqueous solubility compared to the target molecule.
Functional Analogs: Hemisulfate Salts
Aminoguanidine Hemisulfate
- Structure : Contains a guanidine group instead of a piperidine ring.
- Applications: Widely used as an inducible nitric oxide synthase (iNOS) inhibitor in cellular assays (e.g., M. smegmatis infection studies at 1 mM concentration) .
- Comparison: Both compounds utilize hemisulfate to improve bioavailability, but their core structures dictate divergent biological targets (iNOS vs. unconfirmed pathways for the piperidine derivative).
Terbutaline Hemisulfate
- Structure : A β2-adrenergic agonist with a benzene ring and sulfate group, unrelated to piperidine.
- Applications : Employed in respiratory studies (e.g., 2 mg/kg intraperitoneal doses in rat models) .
- Key Contrast : Unlike 2,6-dimethylpiperidine-1-carboximidamide hemisulfate, terbutaline’s therapeutic action is well-established, emphasizing the role of structural diversity in drug specificity.
Salt Form Comparisons: Hemisulfate vs. Hemifumarate
Ranitidine Diamine Hemifumarate
- Structure : A furan-containing amine salt with hemifumarate counterions.
- Applications : Intermediate in ranitidine synthesis; hemifumarate improves crystallinity and purity .
- Relevance : Highlights how salt selection (sulfate vs. fumarate) impacts physicochemical properties like solubility and stability, which could inform formulation strategies for the target compound.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Gaps
- Pharmacological Overlap: Piperidine derivatives and hemisulfate salts share enhanced solubility, but their biological activities diverge significantly due to structural variations. For example, aminoguanidine hemisulfate’s role in iNOS inhibition contrasts with the undefined mechanism of 2,6-dimethylpiperidine-1-carboximidamide hemisulfate.
- Safety Profiles : 1-Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide requires strict safety protocols , suggesting that similar piperidine derivatives may demand rigorous toxicological evaluation.
- Salt Optimization : The success of hemifumarate in ranitidine intermediates underscores the need for empirical studies to determine the ideal salt form for the target compound.
Biological Activity
2,6-Dimethylpiperidine-1-carboximidamide hemisulfate is a chemical compound with the molecular formula C8H17N3·H2SO4. It is a derivative of piperidine, characterized by the presence of two methyl groups at the 2 and 6 positions and a carboximidamide group attached to the nitrogen atom. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.
The biological activity of 2,6-dimethylpiperidine-1-carboximidamide hemisulfate involves its interaction with specific molecular targets, primarily enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, influencing various biochemical pathways. For example, it has been suggested that it could inhibit protease activity or interact with neurotransmitter receptors, thereby affecting cellular signaling and function.
Antimicrobial and Antiviral Properties
Research indicates that 2,6-dimethylpiperidine-1-carboximidamide hemisulfate exhibits antimicrobial and antiviral properties. In vitro studies have shown that it can inhibit the growth of several bacterial strains and viruses. The specific mechanisms by which these effects occur are still under investigation but may involve disruption of microbial cell membranes or interference with viral replication processes.
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound possesses significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating potent activity against murine P388 leukemia and human Jurkat leukemia cell lines. Some derivatives exhibited IC50 values lower than 10 nM, highlighting their potential as anticancer agents .
Comparative Analysis with Related Compounds
To better understand the unique properties of 2,6-dimethylpiperidine-1-carboximidamide hemisulfate, it is useful to compare it with structurally similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 2,6-Dimethylpiperidine | Lacks carboximidamide group | Limited biological activity |
| Piperidine | Parent compound without substitutions | Minimal biological activity |
| Piperidine Carboxamides | Exhibits varying degrees of potency in kinase inhibition | Notable selectivity in enzyme inhibition |
The presence of both methyl groups and the carboximidamide moiety in 2,6-dimethylpiperidine-1-carboximidamide hemisulfate contributes to its distinct chemical and biological properties.
Case Studies
-
Inhibition of Anaplastic Lymphoma Kinase (ALK) :
A study identified a related piperidine carboxamide as a potent inhibitor of ALK with an IC50 value of 0.174 μM. The structural analysis revealed a unique binding conformation that enhances its inhibitory potential against this target . This finding suggests that 2,6-dimethylpiperidine-1-carboximidamide hemisulfate could similarly interact with ALK or other kinases. -
Cytotoxicity Against Cancer Cell Lines :
In vivo studies have shown that certain derivatives of piperidine carboxamides can effectively inhibit tumor growth in mouse models. The administration of these compounds resulted in significant reductions in tumor size in colon cancer models . This supports the hypothesis that 2,6-dimethylpiperidine-1-carboximidamide hemisulfate may also possess similar anticancer properties.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for verifying the purity and structural integrity of 2,6-dimethylpiperidine-1-carboximidamide hemisulfate in synthetic batches?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity, ensuring retention time consistency with reference standards. Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to validate the piperidine ring substituents and carboximidamide group. For salt content analysis (e.g., sulfate quantification), ion chromatography or gravimetric methods are recommended. Batch-to-batch consistency is critical for reproducibility; variations in salt or water content can alter solubility and reactivity in downstream assays .
Q. How can researchers optimize solubility for in vitro assays involving 2,6-dimethylpiperidine-1-carboximidamide hemisulfate?
- Methodological Answer : Solubility depends on pH and solvent polarity. Start with aqueous buffers (e.g., PBS at pH 7.4) and adjust using dilute HCl or NaOH (0.1 M) to match experimental conditions. For organic phase compatibility, use dimethyl sulfoxide (DMSO) at ≤5% v/v to avoid cytotoxicity. Pre-warm solutions to 37°C and centrifuge (10,000 × g, 5 min) to remove undissolved particulates. Document solvent composition and pH in metadata to ensure cross-study comparability .
Q. What protocols ensure stability during long-term storage of 2,6-dimethylpiperidine-1-carboximidamide hemisulfate?
- Methodological Answer : Store lyophilized powder at −20°C in airtight, light-resistant containers under inert gas (e.g., argon). For solution storage, use sterile, low-protein-binding vials at −80°C, avoiding freeze-thaw cycles. Monitor degradation via accelerated stability studies (40°C/75% relative humidity for 1–2 weeks) with HPLC analysis. If impurities exceed 5%, consider re-purification via recrystallization or column chromatography .
Advanced Research Questions
Q. How can batch-to-batch variations in 2,6-dimethylpiperidine-1-carboximidamide hemisulfate impact bioactivity assays, and how should these be mitigated?
- Methodological Answer : Variations in salt content (e.g., sulfate vs. residual counterions) or hydration can alter ligand-receptor binding kinetics. For cell-based assays, request peptide/salt content analysis (e.g., ion chromatography) and normalize concentrations by molarity rather than mass. Include internal controls (e.g., a reference batch) in each experiment to quantify variability. For enzyme inhibition studies, perform dose-response curves across batches to identify outliers .
Q. What experimental strategies resolve contradictions in reported IC₅₀ values for 2,6-dimethylpiperidine-1-carboximidamide hemisulfate across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity profiles. Replicate experiments using identical buffer systems and validate compound purity via mass spectrometry (MS). Cross-reference with structural analogs (e.g., piperidine carboxamides) to identify substituent-specific activity trends. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics, which is less sensitive to assay artifacts than fluorescence-based methods .
Q. How can computational modeling guide the design of derivatives targeting specific enzymatic pathways?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystallographic data of target enzymes (e.g., kinases or proteases) to predict binding poses of the carboximidamide group. Optimize substituents via density functional theory (DFT) calculations to enhance electrostatic interactions with catalytic residues. Validate predictions with alanine scanning mutagenesis and surface plasmon resonance (SPR) to quantify binding affinity changes .
Q. What in vivo pharmacokinetic challenges are associated with the hemisulfate salt form, and how can formulation address these?
- Methodological Answer : The hemisulfate salt may exhibit limited bioavailability due to high polarity. Use prodrug strategies (e.g., esterification of the carboximidamide group) to enhance membrane permeability. For intravenous delivery, employ liposomal encapsulation to prolong circulation time. Monitor sulfate-mediated drug-drug interactions (e.g., with sulfotransferase substrates) via hepatic microsome assays .
Methodological Notes
- Data Contradiction Analysis : Always cross-validate findings with orthogonal techniques (e.g., LC-MS alongside NMR) and report impurity profiles (e.g., USP standards in ).
- Experimental Design : Include batch-specific metadata (e.g., CAS 27262-40-4 purity ≥95% in ) to ensure reproducibility.
- Advanced Techniques : Reference inhibitor assay protocols (e.g., aminoguanidine hemisulfate in ) for mechanistic studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
